molecular formula C8H13Cl2N3 B2366907 5-(Azetidin-3-ylidenemethyl)-1-methyl-1H-pyrazole dihydrochloride CAS No. 2225142-12-9

5-(Azetidin-3-ylidenemethyl)-1-methyl-1H-pyrazole dihydrochloride

Cat. No.: B2366907
CAS No.: 2225142-12-9
M. Wt: 222.11
InChI Key: VHPPRRAOJMSXAZ-UHFFFAOYSA-N
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Description

The compound “5-(Azetidin-3-ylidenemethyl)-1-methyl-1H-pyrazole dihydrochloride” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, and a pyrazole ring, which is a five-membered ring containing two nitrogen atoms . The term “dihydrochloride” suggests that the compound forms a salt with two equivalents of hydrochloric acid.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the azetidine and pyrazole rings. Azetidines, being strained four-membered rings, can be quite reactive. Pyrazoles can act as bidentate ligands, coordinating to metals through the nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the position of any substituents on the rings. As a dihydrochloride salt, it would likely be soluble in water .

Scientific Research Applications

  • Synthesis and Antibacterial Evaluation : A study by Chopde et al. (2012) described the synthesis of azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one, a compound closely related to 5-(Azetidin-3-ylidenemethyl)-1-methyl-1H-pyrazole dihydrochloride. These derivatives exhibited promising antibacterial activities against several bacterial strains, highlighting their potential as antimicrobial agents (Chopde, Meshram, & Pagadala, 2012).

  • Antimicrobial Activity of Azetidin-2-one Derivatives : Another study conducted by Shailesh et al. (2012) synthesized azetidin-2-one containing pyrazoline derivatives. These compounds were evaluated for their antimicrobial activity and demonstrated effectiveness against various bacterial and fungal strains (Shailesh, Pankaj, & Patel, 2012).

  • Synthesis of Azetidin-2-one Based Phenyl Sulfonyl Pyrazoline Derivatives : In 2014, Shah et al. synthesized a series of azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives. These compounds were characterized and tested for their antibacterial and antifungal activities, showing significant antimicrobial properties (Shah et al., 2014).

  • Anticancer Potential : Hafez et al. (2016) developed novel pyrazole derivatives with potential anticancer activities. Among these compounds, some exhibited higher anticancer activity compared to the reference drug doxorubicin, indicating their potential as anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

  • In Vitro Antimicrobial Activity : Mistry and Desai (2016) synthesized Schiff’s base, azetidinones, and thiazolidinones, and evaluated their in vitro antimicrobial activity. The study highlighted the antimicrobial potency of these compounds, which varied from good to excellent (Mistry, Desai, & Desai, 2016).

  • Anti-Diabetic and Renoprotective Activity : Abeed et al. (2017) investigated the antihyperglycemic and renoprotective activities of benzazole, thiazolidinone, and azetidin-2-one derivatives. The study revealed significant anti-diabetic and renoprotective activities in some of these compounds (Abeed, Youssef, & Hegazy, 2017).

Safety and Hazards

Without specific information, it’s hard to say what the safety and hazards associated with this compound might be. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment .

Properties

IUPAC Name

5-(azetidin-3-ylidenemethyl)-1-methylpyrazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.2ClH/c1-11-8(2-3-10-11)4-7-5-9-6-7;;/h2-4,9H,5-6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPPRRAOJMSXAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C=C2CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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